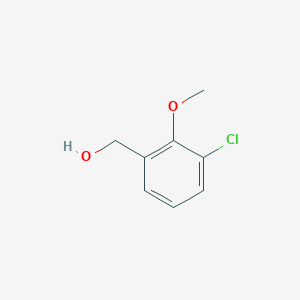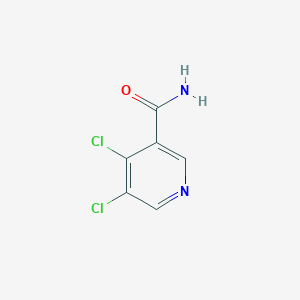![molecular formula C25H27Cl2FeN3 B6326775 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride CAS No. 207129-93-9](/img/structure/B6326775.png)
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride is a coordination compound that has garnered significant interest in the field of catalysis, particularly in the polymerization of ethylene. This compound features an iron(II) center coordinated to a pyridine ligand substituted with imine groups derived from 2,6-dimethylphenyl. The chloride anion completes the coordination sphere, making it a versatile catalyst in various chemical reactions .
准备方法
The synthesis of 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride typically involves the reaction of iron(II) chloride with the ligand 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine. The ligand itself is prepared by the condensation of 2,6-dimethylphenylamine with 2,6-diacetylpyridine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(II) center. Industrial production methods often involve the use of methylalumoxane or trimethylaluminum as cocatalysts to enhance the catalytic activity of the iron complex .
化学反应分析
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride undergoes several types of chemical reactions, including:
Oxidation and Reduction: The iron center can undergo redox reactions, switching between iron(II) and iron(III) states.
Substitution: The chloride ligand can be substituted by other anions or neutral ligands.
Polymerization: This compound is highly active in the polymerization of ethylene, forming linear, low molecular weight polymers under specific conditions
Common reagents used in these reactions include methylalumoxane, trimethylaluminum, and various halide salts. The major products formed from these reactions are typically polymers or substituted iron complexes .
科学研究应用
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in the polymerization of ethylene and other olefins.
Biology: The compound’s redox properties make it a candidate for studying electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: It is used in the production of polyethylene and other polymers, which are essential materials in various industrial applications
作用机制
The mechanism by which 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride exerts its catalytic effects involves the activation of the iron center by cocatalysts such as methylalumoxane or trimethylaluminum. This activation generates highly reactive iron species that facilitate the polymerization of ethylene. The molecular targets include the ethylene monomers, which are converted into polymers through a series of coordination and insertion steps .
相似化合物的比较
Similar compounds to 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride include:
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine cobalt(II) chloride: This compound also acts as a catalyst in ethylene polymerization but exhibits different catalytic activities and product distributions.
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine nickel(II) chloride: Another similar compound with distinct redox properties and catalytic behaviors.
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine manganese(II) chloride: Known for its unique reactivity in various organic transformations.
The uniqueness of this compound lies in its high catalytic activity and stability, making it a preferred choice for industrial applications .
属性
IUPAC Name |
dichloroiron;N-(2,6-dimethylphenyl)-1-[6-[N-(2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.2ClH.Fe/c1-16-10-7-11-17(2)24(16)26-20(5)22-14-9-15-23(28-22)21(6)27-25-18(3)12-8-13-19(25)4;;;/h7-15H,1-6H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFQFEFEKCCNEF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C)C)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2FeN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
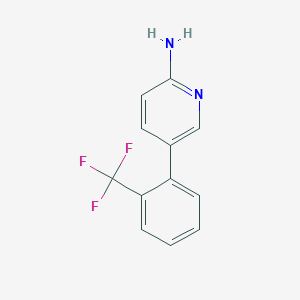
![5-[4-(Methylsulfonyl)phenyl]-2-pyridinamine](/img/structure/B6326696.png)
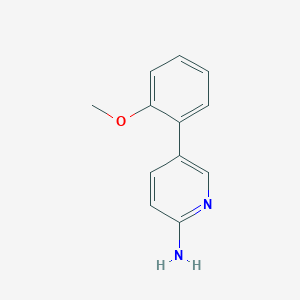
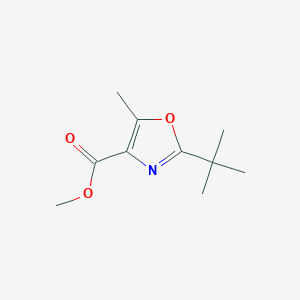
![5-[4-(Methylsulfanyl)phenyl]nicotinic acid](/img/structure/B6326706.png)
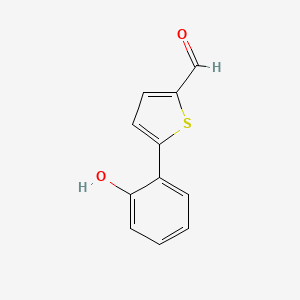
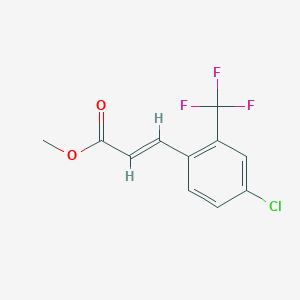
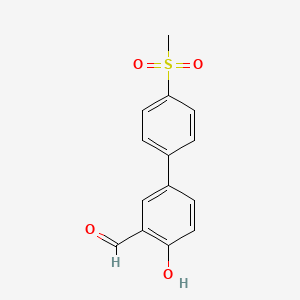
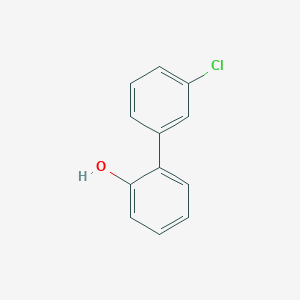
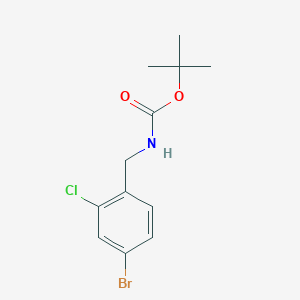

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-ol](/img/structure/B6326755.png)
